molecular formula C17H17FO B14307783 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113341-36-9

9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal

Cat. No.: B14307783
CAS No.: 113341-36-9
M. Wt: 256.31 g/mol
InChI Key: AFJXLVXAMPYMSV-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is an organic compound characterized by the presence of a fluorophenyl group and a series of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal typically involves the use of fluorinated aromatic compounds as starting materials. One common method involves the reaction of 4-fluorobenzaldehyde with a series of alkenes under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and conjugated double bonds may play a role in its binding to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetylene: A compound with a similar fluorophenyl group but different overall structure.

    4-Fluoronitrobenzene: Another fluorinated aromatic compound with distinct chemical properties.

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

Uniqueness

9-(4-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

113341-36-9

Molecular Formula

C17H17FO

Molecular Weight

256.31 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C17H17FO/c1-14(4-3-5-15(2)12-13-19)6-7-16-8-10-17(18)11-9-16/h3-13H,1-2H3

InChI Key

AFJXLVXAMPYMSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)F

Origin of Product

United States

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